4-Tert-butyl-2,3-dihydro-5-benzofuranol

Description

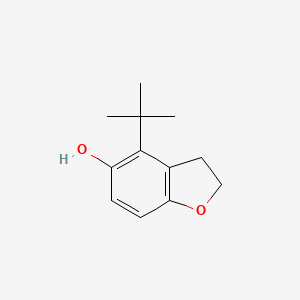

4-Tert-butyl-2,3-dihydro-5-benzofuranol (molecular formula: C₁₁H₁₆O₂) is a benzofuranol derivative characterized by a dihydrobenzofuran core substituted with a tert-butyl group at the 4-position and a hydroxyl group at the 5-position. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in anti-inflammatory research.

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

4-tert-butyl-2,3-dihydro-1-benzofuran-5-ol |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)11-8-6-7-14-10(8)5-4-9(11)13/h4-5,13H,6-7H2,1-3H3 |

InChI Key |

DJRSGLVTWSQESU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC2=C1CCO2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares key features of 4-Tert-butyl-2,3-dihydro-5-benzofuranol with structurally or functionally related compounds:

Key Observations:

Core Structure: The target compound and the anti-inflammatory agent from Hammond et al. (1990) share the dihydrobenzofuranol core, critical for stabilizing radical intermediates or interacting with enzymatic targets . In contrast, musk tibetene features a nitrobenzene backbone, optimized for volatile fragrance properties .

Substituent Effects: The tert-butyl group in this compound and musk tibetene enhances steric bulk and lipophilicity.

Biological Activity: The anti-inflammatory analog in Hammond et al. (1990) includes a propenyl-hydroxymethylphenyl chain, enabling covalent interactions with leukotriene synthase. The absence of this moiety in this compound suggests distinct mechanisms, possibly targeting antioxidant pathways .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The tert-butyl group in both the target compound and musk tibetene increases LogP, favoring dermal absorption in fragrances or topical therapies.

- Metabolism : Musk tibetene’s nitro groups are prone to reduction, generating reactive intermediates that may limit therapeutic utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.